2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol
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Overview
Description
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol is an organic compound characterized by the presence of a dithiolane ring and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the presence of a strong base and are carried out in a one-pot mode .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dithiols.
Substitution: Brominated phenolic derivatives.
Scientific Research Applications
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol has several scientific research applications:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenolic group can participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dithiolan-2-ylidene)malononitrile
- 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamide
- 7 beta-[2-(1,3-dithiolan-2-ylidene)acetamido]cephalosporins
Uniqueness
2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol is unique due to the presence of both a dithiolane ring and a phenolic group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development .
Properties
CAS No. |
114073-12-0 |
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Molecular Formula |
C14H19NOS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylideneamino)-4-pentylphenol |
InChI |
InChI=1S/C14H19NOS2/c1-2-3-4-5-11-6-7-13(16)12(10-11)15-14-17-8-9-18-14/h6-7,10,16H,2-5,8-9H2,1H3 |
InChI Key |
LCCYCIMWUODFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)N=C2SCCS2 |
Origin of Product |
United States |
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